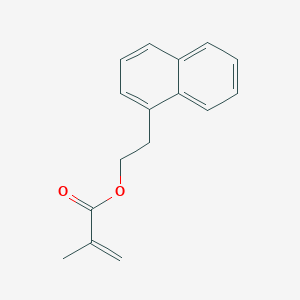

(1-Naphthyl)ethyl Methacrylate

Overview

Description

Synthesis Analysis

NEMA and its derivatives can be synthesized through radical polymerization processes. A notable method involves the polymerization of 1-naphthyl methacrylate and 2-naphthyl methacrylate with azoisobutyronitrile in different solvents, showcasing the influence of intermolecular interactions on polymerization (H. Boudevska et al., 1978). Another synthesis route focuses on producing polymers with different geometric structures to analyze the effects of side-group dynamics on the polymer properties through thermal and dynamic mechanical analyses, alongside DFT calculations (Anri Ozaki et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been determined through single crystal X-ray diffraction data. This provides insights into the crystal packing and molecular interactions that influence the stability and properties of these materials (M. Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactions of NEMA derivatives often involve radical-initiated polymerization. For example, 2-(4-chloro-1-naphtyloxy)-2-oxoethyl methacrylate has been synthesized and copolymerized with 2-(dimethylamino)ethyl methacrylate to explore semi-conducting properties, demonstrating the versatility of NEMA derivatives in material science (C. Soykan et al., 2010).

Physical Properties Analysis

NEMA polymers' physical properties, such as thermal and mechanical behaviors, are significantly influenced by the geometric structure of the side groups. Research has shown that the glass transition temperatures (Tg) and dynamic mechanical properties are closely related to the molecular structure of the polymers (Anri Ozaki et al., 2013).

Chemical Properties Analysis

The chemical properties of NEMA derivatives, such as reactivity in polymerization and the formation of copolymers, provide insights into their application potential in creating materials with specific functionalities. Studies on copolymerization reactions reveal the influence of molecular structure on the polymer's chemical behavior and the resulting material properties (C. Soykan et al., 2010).

Scientific Research Applications

Copolymerization Applications : It is used in free-radical-initiated copolymerization with methyl methacrylate and styrene, producing a range of thermosetting and thermo-optical materials (Erol & Soykan, 2004).

Photoresponsive Polymers : Methacrylic acid derivatives of (1-Naphthyl)ethyl Methacrylate exhibit photo-responsive properties, useful in releasing compounds like Sudan Red III through ester cleavage (Hallensleben & Weichart, 1989).

Molecular Weight Determination : This compound aids in determining the molecular weight of positively charged copolymers, which is crucial for tailoring polymers with specific properties and applications (Souza et al., 2011).

Helicity Induction : Radical copolymerization with chiral monomers using (1-Naphthyl)ethyl Methacrylate derivatives can induce helicity in polymer sequences, a significant property for certain applications (Azam et al., 2006).

Polymer Stereoregularity : The presence of aromatic rings, like the naphthyl group, promotes isotactic sequence formation in polymethacrylates, which affects the physical properties of these polymers (Nishino et al., 1971).

Light-Responsive Encapsulants : Terpolymers based on (1-Naphthyl)ethyl Methacrylate derivatives can serve as light-responsive encapsulants, showing potential in light-triggered release applications (Wendler et al., 2017).

Microstructure Analysis : Analysis of the microstructure of poly(1-naphthylalkyl methacrylate)s highlights their heterotactic nature, which impacts their photophysical behavior (Radiotis et al., 1993).

Photophysical Properties : The photophysical behavior of poly(1-naphthyl methacrylate) is significantly influenced by the solvent properties, affecting excimer formation and energy migration (Abuin et al., 1979).

Biomedical Applications : This compound has potential in biomedical applications, as evidenced by studies on micro- and nanostructuring of poly(ethylene-2,6-naphthalate) surfaces for biomedical devices (Mills et al., 2005).

Liquid Chromatography : A monolithic column using (1-Naphthyl)ethyl Methacrylate shows high performance in reversed-phase liquid chromatography for a wide range of solutes (Jonnada & El Rassi, 2015).

Safety And Hazards

Future Directions

Recent studies have custom synthesized a novel molecule named ethylene glycol bis (ethyl methacrylate) (EGEMA) with the latest advances in modern organic chemical synthesis . EGEMA was designed to retain the reactive acrylate units . This suggests that there is ongoing research into the development of new methacrylate-based monomers with improved properties.

properties

IUPAC Name |

2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391393 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthyl)ethyl Methacrylate | |

CAS RN |

72642-30-9 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

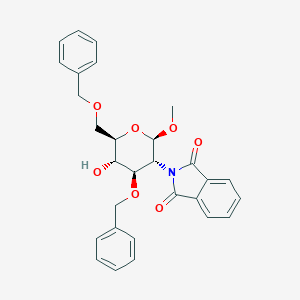

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)